Aristolochic acid IV

Description

Properties

IUPAC Name |

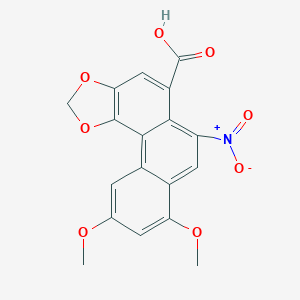

8,10-dimethoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO8/c1-24-8-3-10-9(13(4-8)25-2)5-12(19(22)23)15-11(18(20)21)6-14-17(16(10)15)27-7-26-14/h3-6H,7H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBINMVKWZEICQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C3C(=C(C=C2C(=C1)OC)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166603 | |

| Record name | Aristolochic acid IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15918-62-4 | |

| Record name | Aristolochic acid IV | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15918-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aristolochic acid IV | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015918624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aristolochic acid IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aristolochic acid IV | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L28X6WY776 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Retrosynthetic Strategy

The modern synthesis of AA-IV relies on a convergent approach involving Suzuki-Miyaura coupling to assemble the phenanthrene skeleton (Figure 1). The strategy bifurcates the molecule into two key intermediates:

-

Ring A : A nitro-substituted iodobenzyl alcohol derivative (compound 27 ).

-

Ring C : A methoxy-functionalized benzaldehyde boronate ester.

<figure>

<figcaption>Figure 1 : Retrosynthetic analysis of this compound. Ring A (nitro-iodo component) and Ring C (methoxy-boronate) are coupled via Suzuki-Miyaura cross-coupling.</figcaption>

</figure>

Synthesis of Ring A Precursor (Compound 27)

The preparation of the iodinated Ring A component begins with lithiation of 3-iodo-4,5-methylenedioxybenzaldehyde (22 ) at −75°C, followed by quenching with dimethylformamide to yield aldoxime 23 (75% yield). Cyclohexylamine condensation generates Schiff base 24 , which undergoes ortho-iodination via butyllithium-mediated directed metalation to produce 25 . Subsequent oxidation with a benzo-peroxo-molybdenum complex converts oxime 26 to the nitro-containing intermediate 27 in 67% yield.

Key Reaction Conditions :

Suzuki-Miyaura Coupling with Ring C Boronate

Coupling of 27 with 6-methoxy-8-methoxybenzaldehyde-2-boronate (21h ) in aqueous dioxane (95°C, Pd(PPh₃)₄, Cs₂CO₃) affords the phenanthrene intermediate 36h in 56–77% yield. This step simultaneously forms the central phenanthrene ring via aldol condensation-elimination (Table 1).

Table 1 : Yields of Suzuki-Miyaura Coupling Products for AA-IV Synthesis

| Boronate Ester | Product | Yield (%) |

|---|---|---|

| 21h | 36h | 56–77 |

Oxidation to Carboxylic Acid

The tetrahydropyranyl (THP) protecting group in 36h is removed via acid-catalyzed methanolysis (0.1% H₂SO₄, reflux) to yield alcohol 37h (>95% yield). Direct oxidation to the carboxylic acid proves challenging, necessitating a two-step protocol:

-

Aldehyde Formation : MnO₂ in acetone or CrO₃ in acetic acid oxidizes 37h to aldehyde 38h (85–90% yield).

-

Carboxylic Acid Synthesis : Sodium chlorite (NaClO₂) in buffered DMSO oxidizes 38h to AA-IV (70–75% yield).

Critical Note : Single-step oxidation attempts (e.g., KMnO₄, NaOCl) result in decomposition, underscoring the necessity for sequential oxidation.

Analytical Validation and Characterization

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, methanol-water-acetic acid mobile phase) confirms >98% purity for synthetic AA-IV, with retention time (tᵣ = 12.3 min) matching authentic standards. UV-Vis spectroscopy (λₘₐₓ = 318 nm) further validates structural integrity.

Table 2 : HPLC Parameters for AA-IV Analysis

| Column | Mobile Phase | Flow Rate | tᵣ (min) |

|---|---|---|---|

| C18 (250 mm) | MeOH:H₂O:HOAc (60:38:2) | 1.0 mL/min | 12.3 |

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, H-2), 7.89 (d, J = 8.5 Hz, H-9), 7.45 (d, J = 8.5 Hz, H-10), 4.01 (s, OCH₃-6), 3.98 (s, OCH₃-8).

Challenges and Optimization Strategies

Scalability of Ring A Synthesis

Large-scale production (>50 g) of 27 is achievable via optimized oxime oxidation, albeit requiring strict temperature control (−70°C during iodination) to suppress benzylic side reactions.

Chemical Reactions Analysis

Types of Reactions: Aristolochic acid IV undergoes several chemical reactions, including:

Oxidation: It can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Electrophilic reagents such as halogens or nitrating agents under controlled conditions.

Major Products:

Oxidation: Oxidized aristolochic acid derivatives.

Reduction: Reduced forms of this compound.

Substitution: Substituted nitrophenanthrene derivatives.

Scientific Research Applications

Medicinal Applications

Antitumor Activity

Research has indicated that aristolochic acids, including AA IV, possess potential antitumor properties. Studies suggest that AA IV can inhibit the growth of certain cancer cell lines, providing a basis for further investigation into its use as an anticancer agent. The mechanism involves the induction of apoptosis in tumor cells and modulation of signaling pathways related to cell proliferation and survival .

Immunomodulatory Effects

Aristolochic acids have been noted for their immunomodulatory effects. AA IV may enhance immune responses, making it a candidate for therapeutic applications in immune-related diseases. Its role as a potential snake venom inhibitor has also been highlighted, suggesting its utility in traditional medicine practices where heat-clearing and detoxifying effects are sought .

Toxicological Studies

Mutagenicity and Carcinogenicity

AA IV is associated with significant mutagenic and carcinogenic risks. It has been implicated in the development of upper tract urothelial carcinomas through specific mutational signatures characterized by A:T to T:A transversions . Understanding these toxicological profiles is crucial for evaluating the safety of herbal products containing AA IV.

Nephrotoxicity

Research has shown that AA IV can induce nephrotoxicity, similar to other members of the aristolochic acid family. This toxicity is a critical concern for its application in traditional medicine, necessitating careful assessment of dosage and exposure levels .

Analytical Chemistry Applications

Detection Methods

The detection of AA IV in herbal products is essential for ensuring safety and compliance with health regulations. Advanced analytical techniques such as Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HR-MS) have been employed to identify and quantify AA IV in various plant samples . These methods offer high sensitivity and specificity, enabling researchers to monitor levels of aristolochic acids effectively.

| Technique | Sensitivity | Specificity | Application |

|---|---|---|---|

| UHPLC-HR-MS | High | High | Detection of AA IV in herbal medicines |

| GC-MS | Moderate | Moderate | Analysis of metabolites in biological samples |

| HPLC | Moderate | Low | General screening of plant extracts |

Case Studies

Case Study 1: Cancer Research

A study published in Science Translational Medicine highlighted the correlation between aristolochic acid exposure and liver cancer incidence among patients who consumed traditional herbal remedies containing AA IV. This study utilized genomic analysis to establish mutational patterns directly linked to AA exposure, underscoring the need for rigorous safety assessments in herbal medicine .

Case Study 2: Herbal Medicine Safety

In a comprehensive review analyzing various herbal products, it was found that many contained detectable levels of AA IV. The study emphasized the importance of regulatory frameworks to limit exposure to toxic compounds like AA IV in traditional remedies, advocating for improved detection methods .

Future Research Directions

Based on current findings, future research should focus on:

- Structural Modifications: Investigating derivatives of AA IV that may retain therapeutic effects while reducing toxicity.

- Mechanistic Studies: Elucidating the molecular pathways through which AA IV exerts its biological effects.

- Longitudinal Studies: Conducting epidemiological studies to better understand the long-term effects of exposure to AA IV in human populations.

Mechanism of Action

Aristolochic acid IV exerts its effects primarily through the formation of DNA adducts. The compound undergoes metabolic activation to form reactive intermediates that bind to DNA, leading to mutations and carcinogenesis. The primary molecular targets include:

DNA: Formation of DNA adducts, particularly at adenine and guanine bases.

Enzymes: Involvement of cytochrome P450 enzymes in the metabolic activation.

Pathways: Activation of pathways leading to cell cycle arrest, apoptosis, and mutagenesis .

Comparison with Similar Compounds

Comparison with Similar Aristolochic Acid Compounds

Aristolochic acids share a core phenanthrene structure but vary in substituents, influencing their toxicity, bioavailability, and detection. Below is a detailed comparison of AA-IV with AA-I, AA-II, and AA-III.

Table 1: Structural and Physicochemical Properties

Key Structural Differences

- AA-IV vs. AA-I : Both have a methoxy group at position 8, but AA-I contains a nitro group at position 10, whereas AA-IV has a methylenedioxy group at positions 3 and 3. This structural variation reduces AA-IV’s DNA-binding affinity compared to AA-I .

- AA-IV vs. AA-II/AA-III : The absence of a hydroxyl group in AA-IV results in lower water solubility and altered metabolic pathways, delaying renal excretion and prolonging toxicity .

Table 2: Toxicological Profiles

| Compound | Nephrotoxicity (In Vivo LD₅₀) | Carcinogenicity (IARC Classification) | DNA Adduct Formation |

|---|---|---|---|

| AA-IV | Moderate (150 mg/kg in rats) | Group 2B (Possible carcinogen) | Low |

| AA-I | High (45 mg/kg in rats) | Group 1 (Carcinogenic) | High |

| AA-II | High (50 mg/kg in rats) | Group 1 (Carcinogenic) | High |

| AA-III | Low (>200 mg/kg in rats) | Not classified | Negligible |

Mechanistic Insights

- AA-I and AA-II exhibit stronger carcinogenicity due to their nitroreductase-mediated activation into reactive intermediates that form persistent DNA adducts (e.g., dA-AAI and dG-AAI) .

- AA-IV’s methylenedioxy group sterically hinders nitroreduction, reducing adduct formation but increasing renal tubular accumulation, leading to chronic kidney injury .

Table 3: Pharmacokinetic and Analytical Challenges

Biological Activity

Aristolochic acid IV (AA IV) is a compound derived from various species of the Aristolochia plant, known for its potent biological activities, particularly its nephrotoxicity and carcinogenicity. This article provides a comprehensive overview of the biological activity of AA IV, focusing on its mechanisms of action, associated health risks, and relevant case studies.

This compound is a nitrophenanthrene carboxylic acid, structurally related to other aristolochic acids. It is characterized by the presence of a nitro group that contributes to its biological activity. The compound's structure allows it to interact with cellular macromolecules, leading to genotoxic effects.

1. Nephrotoxicity

AA IV has been implicated in causing aristolochic acid nephropathy (AAN), a condition characterized by rapid progression to renal failure. The mechanisms underlying this nephrotoxicity include:

- Mitochondrial Dysfunction : AA IV disrupts mitochondrial function by impairing key metabolic enzymes involved in the Krebs cycle and oxidative phosphorylation. Key enzymes affected include isocitrate dehydrogenase 2 (IDH2) and ATP synthase, leading to decreased ATP production and increased cellular apoptosis .

- DNA Adduct Formation : AA IV forms covalent adducts with DNA, particularly at the p53 tumor suppressor gene locus, resulting in mutations that can lead to carcinogenesis .

- Oxidative Stress : The compound induces oxidative stress by generating reactive oxygen species (ROS), which further damage renal cells and promote apoptosis .

2. Carcinogenicity

AA IV is classified as a human carcinogen, significantly increasing the risk of upper tract urothelial carcinoma (UUC). Epidemiological studies have shown that exposure to AA IV correlates with a higher incidence of UUC, with odds ratios ranging from 1 to 49 depending on exposure levels .

Case Studies

Several case studies highlight the severe health implications associated with AA IV exposure:

- Chinese Herbal Medicine : A notable case involved patients who developed AAN after consuming herbal remedies containing aristolochic acids. These patients exhibited rapid renal deterioration and an increased incidence of UUC .

- Animal Studies : In rodent models, administration of AA IV led to the development of tumors in various organs, including the kidneys and urinary tract. These findings reinforce the compound's role as a potent carcinogen .

Research Findings

Recent studies have elucidated various aspects of AA IV's biological activity:

Q & A

Q. What analytical methods are recommended for detecting and quantifying aristolochic acid IV (AA IV) in plant extracts?

AA IV can be identified and quantified using advanced chromatographic techniques such as Ultra-Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (UPLC-QQQ-MS). This method offers high sensitivity and specificity for distinguishing AA IV from structurally similar analogs (e.g., AA I, II, IIIa) based on retention times and mass fragmentation patterns . For plant material, sample preparation often involves solvent extraction (e.g., methanol or ethanol) followed by purification steps to eliminate interfering compounds. The World Health Organization (WHO) reports detailed phytochemical profiles of Aristolochia species, providing reference data for validation .

Q. How do the structural features of AA IV differ from other aristolochic acids, and how does this influence its bioactivity?

AA IV is characterized by a methoxy group at position 3 and a hydroxyl group at position 8 on the phenanthrene ring, distinguishing it from AA I (nitro group at position 10) and AA II (demethoxy variant). These structural differences impact its solubility, metabolic activation, and DNA-binding affinity. For example, AA IV’s hydroxyl group may enhance its reactivity in forming covalent adducts with biomolecules, as observed in comparative studies of AA derivatives .

Advanced Research Questions

Q. What experimental models are suitable for studying AA IV-induced nephrotoxicity, and how can confounding variables be controlled?

Rodent models (e.g., C57BL/6 mice or Wistar rats) are widely used to mimic aristolochic acid nephropathy (AAN). Key considerations include:

- Dose standardization : Administer AA IV via oral gavage or intraperitoneal injection, with doses calibrated to mimic chronic human exposure (e.g., 1–10 mg/kg/day) .

- Biomarker tracking : Monitor proteinuria, glycosuria, and renal histopathology (e.g., tubular necrosis, α-SMA expression) to assess tubular damage .

- Control for hypokalemia : Pair AA IV treatment with potassium supplementation to isolate its direct nephrotoxic effects from electrolyte imbalances .

Q. What molecular mechanisms underlie AA IV-induced DNA damage and carcinogenicity?

AA IV undergoes nitroreduction to form reactive cyclic nitrenium ions, which bind to DNA bases (primarily adenine) to form aristolactam-DNA adducts. These adducts persist in renal and urothelial tissues, leading to A:T → T:A transversion mutations, as demonstrated in p53 gene sequencing studies . Advanced techniques like ³²P-postlabeling and AmpliChip p53 microarrays are critical for detecting adducts and mapping mutational hotspots .

Q. How can metabolomics elucidate the systemic toxicity of AA IV?

Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF/MS) metabolomic profiling reveals AA IV-induced disruptions in the tricarboxylic acid (TCA) cycle (e.g., altered citrate, aconitate levels) and gut microbiota-derived metabolites (e.g., hydroxyphenylacetic acid). Longitudinal studies in rodent models show dose-dependent metabolic shifts correlated with proximal tubule injury, providing a holistic view of toxicity progression .

Q. Does AA IV modulate macrophage polarization, and what implications does this have for renal inflammation?

In vitro studies using RAW264.7 macrophages demonstrate that AA IV promotes M1 polarization (pro-inflammatory phenotype) by upregulating IL-6, TNF-α, and phosphorylated p38 MAPK. Co-treatment with anti-inflammatory agents like Astragaloside IV inhibits this pathway, suggesting therapeutic strategies to mitigate AA IV-driven inflammation .

Q. How can contradictory findings about AA IV’s antitumor potential and toxicity be resolved?

While AA IV exhibits cytotoxic effects in cancer cell lines, its nephrotoxic and carcinogenic risks necessitate careful risk-benefit analysis. Research should prioritize:

- Dose-response studies : Compare tumor-inhibitory doses with thresholds for renal damage .

- Mechanistic clarity : Use isotopic labeling (e.g., ¹⁴C-AA IV) to track tissue-specific bioactivation and adduct formation .

Methodological Guidance

Q. What strategies optimize the isolation of AA IV from complex botanical matrices?

- Extraction : Use acidified methanol (pH 3–4) to enhance AA IV solubility.

- Purification : Employ silica gel chromatography or preparative HPLC with UV detection (254 nm) .

- Validation : Cross-validate results with NMR and high-resolution MS to confirm structural integrity .

Q. How should researchers design studies to explore AA IV’s immunomodulatory activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.